2-Chloro-6-ethynylpyrazine

Medicinal Chemistry Chemical Sourcing Quality Control

Inconsistent regioisomer purity in commercial pyrazine building blocks introduces unrecognized cross-coupling byproducts, derailing CHK-1 inhibitor and CuAAC probe campaigns. Our 2-chloro-6-ethynylpyrazine resolves this with exacting 2,6-regiospecificity and rigorous analytical certification, guaranteeing each functional handle reacts predictably. - Orthogonal reactivity: 2-Cl for SNAr, 6-alkyne for Sonogashira/click chemistry without protecting group maneuvers. - Lead-like core: MW 138.55, cLogP 0.9, zero HBD - keeps library members within Lipinski space early. - Single batch consistency: HPLC-verified purity across gram-scale quantities eliminates revalidation downtime.

Molecular Formula C6H3ClN2
Molecular Weight 138.55 g/mol
CAS No. 1196157-03-5
Cat. No. B1507072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-ethynylpyrazine
CAS1196157-03-5
Molecular FormulaC6H3ClN2
Molecular Weight138.55 g/mol
Structural Identifiers
SMILESC#CC1=CN=CC(=N1)Cl
InChIInChI=1S/C6H3ClN2/c1-2-5-3-8-4-6(7)9-5/h1,3-4H
InChIKeyZEJMUDGIKILGGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-ethynylpyrazine: Heterocyclic Building Block


2-Chloro-6-ethynylpyrazine (CAS 1196157-03-5, MFCD13189806) is a heterocyclic pyrazine derivative bearing a chlorine atom at the 2-position and a terminal ethynyl group at the 6-position [1]. It serves as a modular building block for medicinal chemistry programs, particularly in kinase inhibitor drug discovery and click chemistry-enabled probe development, and is cited in patents for CHK-1 inhibitor development [2].

2-Chloro-6-ethynylpyrazine: Generic Substitution Risks


Procurement specifications for 2-chloro-6-ethynylpyrazine exhibit significant heterogeneity across commercial vendors, rendering generic substitution risky in regulated or scalable research programs [1]. This heterocyclic building block, also referred to as 2-chloro-6-ethynyl-1,4-diazine or (6-chloropyrazin-2-yl)acetylene, varies in reported purity levels, analytical characterization, and storage conditions among suppliers [1]. Furthermore, the regiospecific 2-chloro-6-ethynyl substitution pattern directly influences its reactivity in cross-coupling reactions and heterocyclic chemistry applications, meaning even minor positional isomer impurities could alter reaction outcomes [1].

2-Chloro-6-ethynylpyrazine: Procurement Evidence


Purity Specifications and Vendor Diversity

2-Chloro-6-ethynylpyrazine is commercially available from multiple vendors with defined purity specifications ranging from 95% to 98% [1]. Its procurement landscape shows broad supplier diversity, with 10 distinct suppliers listed on aggregated chemical marketplaces and pricing transparency across milligram to gram scales [1]. The LogP is reported as 0.9, providing a baseline for solubility and permeability estimation [1]. Storage conditions are specified as 2-8°C .

Medicinal Chemistry Chemical Sourcing Quality Control

Regiospecific Reactivity: Pyrazine vs. Pyridine

2-Chloro-6-ethynylpyrazine incorporates two electron-withdrawing nitrogen atoms in a 1,4-relationship within the pyrazine ring, distinguishing it from its pyridine analog 2-chloro-6-ethynylpyridine (CAS 914950-09-7) which contains only one ring nitrogen [1]. The presence of two nitrogens increases the electron deficiency of the aromatic ring relative to the pyridine analog, which can affect the rates of nucleophilic aromatic substitution at the 2-chloro position. The ethynyl group at the 6-position provides a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions [1].

Organic Synthesis Heterocyclic Chemistry Cross-Coupling

Patent Relevance for CHK-1 Inhibitors

2-Chloro-6-ethynylpyrazine is structurally related to the pyrazine core described in patent WO2010016005 A1, which discloses 6-substituted 2-heterocyclylamino pyrazine compounds as CHK-1 (checkpoint kinase 1) inhibitors [1]. The patent specifically encompasses 2,6-disubstituted pyrazine derivatives where the 6-position bears substituents that can be derived from ethynyl-containing intermediates [1]. In contrast, many simple pyrazine analogs lacking the ethynyl handle are not suitable for the modular diversification required in kinase inhibitor optimization programs.

Oncology Kinase Inhibitors CHK-1 Medicinal Chemistry

Physicochemical and ADME Properties

2-Chloro-6-ethynylpyrazine exhibits calculated LogP of 0.9, polar surface area of 25.8 Ų, two hydrogen bond acceptors, and zero hydrogen bond donors [1][2]. This property profile suggests balanced lipophilicity for cellular permeability while maintaining adequate aqueous solubility. The topological polar surface area of 25.8 Ų falls well below the threshold of 140 Ų commonly associated with oral bioavailability. In comparison to pyridine analogs, the additional nitrogen atom in the pyrazine ring increases polar surface area and hydrogen bond acceptor count, which may modulate target binding interactions.

ADME Drug Design Physicochemical Properties Lead Optimization

2-Chloro-6-ethynylpyrazine: Research Applications


CHK-1 Kinase Inhibitor Lead Optimization

2-Chloro-6-ethynylpyrazine can be utilized as a core scaffold for generating 2,6-disubstituted pyrazine derivatives targeting CHK-1 kinase, as supported by patent WO2010016005 A1 [1]. The 2-chloro position allows for nucleophilic aromatic substitution to introduce diverse amine substituents, while the 6-ethynyl group enables Sonogashira coupling or CuAAC click chemistry for library diversification. This modular approach enables efficient exploration of structure-activity relationships (SAR) around the pyrazine core in oncology programs.

Click Chemistry-Enabled Chemical Probe Synthesis

The terminal ethynyl group at the 6-position of 2-chloro-6-ethynylpyrazine provides a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This enables the efficient conjugation of the pyrazine scaffold to azide-functionalized biomolecules, fluorophores, affinity tags, or solid supports for target identification, pull-down assays, or imaging applications. The 2-chloro group can be functionalized independently either before or after the click reaction, offering orthogonal reactivity for sequential derivatization.

Modular Library Synthesis via Orthogonal Groups

2-Chloro-6-ethynylpyrazine enables a divergent synthetic strategy wherein the 2-chloro group and 6-ethynyl group can be engaged in separate, non-interfering reaction manifolds [1]. For example, the ethynyl group can first be elaborated via Sonogashira cross-coupling with aryl or heteroaryl halides, followed by nucleophilic aromatic substitution at the 2-chloro position with amines, or vice versa. This orthogonal reactivity supports the rapid construction of diverse, drug-like pyrazine libraries for hit-to-lead campaigns.

Lead-Like Scaffold Derivatization

The calculated physicochemical profile of 2-chloro-6-ethynylpyrazine—LogP 0.9, polar surface area 25.8 Ų, zero hydrogen bond donors—is consistent with lead-like properties and supports its use as a starting point for medicinal chemistry optimization [2][3]. Analogs derived from this scaffold are expected to maintain balanced lipophilicity and acceptable permeability profiles, reducing the need for extensive property optimization in early-stage drug discovery. The low molecular weight (138.55 g/mol) allows significant room for growth during optimization while staying within Lipinski-compliant space.

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